tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane is an organosilicon compound with the molecular formula C12H24OSi and a molecular weight of 212.41 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a cyclohexenyl group, and a dimethylsilane moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexenylmethanol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole . The reaction is typically carried out in an organic solvent like methylene chloride at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group.
Substitution: The tert-butyl and dimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while reduction can produce cyclohexyl derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane has several scientific research applications, including:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane involves its ability to act as a protecting group, preventing unwanted reactions at specific sites in a molecule. The tert-butyl and dimethylsilane groups provide steric hindrance, shielding the protected functional group from reactive species. This allows for selective reactions to occur at other sites in the molecule, facilitating complex synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl[(4-tert-butyl-1-cyclohexen-1-yl)oxy]dimethylsilane
- tert-Butyl[(3-chloropropoxy)dimethylsilane
- 4-tert-Butyl-1-cyclohexen-1-ylboronic acid
Uniqueness
tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane is unique due to its specific combination of functional groups, which provides distinct reactivity and selectivity in chemical reactions. Its ability to act as a versatile protecting group and its applications in various fields make it a valuable compound in scientific research and industrial processes .
Properties
CAS No. |
76358-53-7 |
---|---|
Molecular Formula |
C13H26OSi |
Molecular Weight |
226.43 g/mol |
IUPAC Name |
tert-butyl-(cyclohexen-1-ylmethoxy)-dimethylsilane |
InChI |
InChI=1S/C13H26OSi/c1-13(2,3)15(4,5)14-11-12-9-7-6-8-10-12/h9H,6-8,10-11H2,1-5H3 |
InChI Key |
FHOVHCSODHLHQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.